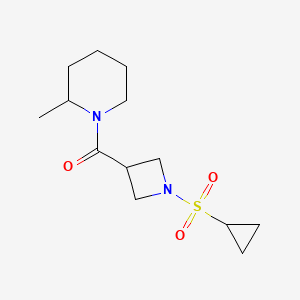![molecular formula C9H19NO B2717390 N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine CAS No. 88091-95-6](/img/structure/B2717390.png)
N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine, also known as DMEA, is a chiral, nitrogen-containing amine. It is a derivative of oxirane, an oxygen-containing cyclic ether, and is used as a building block in the synthesis of pharmaceuticals and other organic compounds. DMEA is particularly useful in the synthesis of chiral compounds, as it can be used to form a chiral center in the molecule. It is also used in the synthesis of polymers, polysaccharides, and polypeptides.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonists
A study detailed the development of a water-soluble neurokinin-1 receptor antagonist, which showcases the design of molecules with significant solubility and potential for clinical administration, highlighting the structural manipulation techniques to achieve desirable pharmacological properties (Harrison et al., 2001).
Antidepressant Derivatives
Research on 1-(1,3-benzodioxol-5-yl)-2-butanamine derivatives explores novel therapeutic classes for psychotherapy facilitation, indicating the importance of chemical modifications in developing new pharmacologic classes with potential mental health applications (Nichols et al., 1986).
Diagnostic Applications in Alzheimer’s Disease
A study utilized a novel compound for positron emission tomography to determine the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients, demonstrating the utility of chemically engineered molecules in diagnostics (Shoghi-Jadid et al., 2002).
Insecticide Discovery
The discovery of sulfoxaflor, a novel insecticide, showcases the process of identifying and characterizing chemical compounds for agricultural applications, focusing on the management of sap-feeding pests (Zhu et al., 2011).
Environmental Chemistry
An investigation into the utilization of trimethylamine and other N-methyl compounds by Methanosarcina barkeri highlights the environmental and biochemical implications of microbial interactions with chemical compounds, relevant to methane formation and biodegradation processes (Hippe et al., 1979).
Propiedades
IUPAC Name |
N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-5-10(6-2)7-8-9(3,4)11-8/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZHUGUDCDTJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1C(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2717310.png)


![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2717316.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2717319.png)

![2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2717321.png)

![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717326.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2717327.png)

![N-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)prop-2-enamide](/img/structure/B2717330.png)